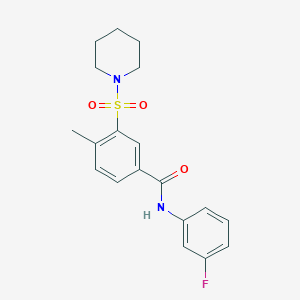![molecular formula C19H21N5O B6117920 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6117920.png)
5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This may explain its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include the ability to modulate the activity of certain ion channels in the brain, as well as the ability to enhance the release of certain neurotransmitters. This may explain its potential therapeutic effects in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research could focus on the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research could focus on the potential use of this compound in the development of new diagnostic tools for the detection of certain neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic effects.
Métodos De Síntesis
The synthesis of 5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-methylphenylhydrazine with 4-methyl-1-piperazinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with pyridine-2-carbaldehyde to obtain the final compound.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13-3-5-14(6-4-13)15-7-8-20-17-16(15)18(25)22-19(21-17)24-11-9-23(2)10-12-24/h3-8H,9-12H2,1-2H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYCXHJIECVFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)
![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-methoxybenzamide](/img/structure/B6117863.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B6117873.png)
![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117888.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117922.png)
![[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117926.png)
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
